molecular formula C12H26BrN B14196088 1-Heptyl-1-methylpyrrolidin-1-ium bromide CAS No. 833446-31-4

1-Heptyl-1-methylpyrrolidin-1-ium bromide

Cat. No.: B14196088
CAS No.: 833446-31-4
M. Wt: 264.25 g/mol
InChI Key: VPCZEKCENCOQOC-UHFFFAOYSA-M
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Description

1-Heptyl-1-methylpyrrolidin-1-ium bromide is a quaternary ammonium salt that belongs to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in water. The structure of this compound consists of a pyrrolidinium cation with a heptyl and a methyl group attached, paired with a bromide anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Heptyl-1-methylpyrrolidin-1-ium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of N-methylpyrrolidine with 1-bromoheptane. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The precipitate is filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors where the reactants are mixed and heated under controlled conditions. The product is then separated using techniques such as crystallization or distillation, followed by purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-Heptyl-1-methylpyrrolidin-1-ium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.

    Oxidation and Reduction: The compound can participate in redox reactions, especially in the presence of strong oxidizing or reducing agents.

    Complexation: It can form complexes with metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidizing agent) or sodium borohydride (reducing agent) are used under controlled conditions to achieve the desired transformations.

Major Products

    Nucleophilic Substitution: The major products are the corresponding substituted pyrrolidinium salts.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include oxidized or reduced forms of the pyrrolidinium cation.

Scientific Research Applications

1-Heptyl-1-methylpyrrolidin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic liquid properties.

    Biology: The compound can be used in the extraction and purification of biomolecules, as well as in the stabilization of enzymes and proteins.

    Industry: The compound is used in electrochemical applications, such as in batteries and supercapacitors, due to its high ionic conductivity and stability.

Mechanism of Action

The mechanism of action of 1-Heptyl-1-methylpyrrolidin-1-ium bromide is primarily based on its ionic nature. The pyrrolidinium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other molecules in the system. In biological systems, the compound can disrupt cell membranes and interfere with metabolic processes, leading to its antimicrobial effects.

Comparison with Similar Compounds

1-Heptyl-1-methylpyrrolidin-1-ium bromide can be compared with other similar ionic liquids, such as:

    1-Ethyl-1-methylpyrrolidinium bromide: This compound has a shorter alkyl chain (ethyl instead of heptyl), which affects its solubility and thermal stability.

    1-Butyl-1-methylpyrrolidinium bromide: With a butyl group, this compound has intermediate properties between the ethyl and heptyl derivatives.

    1-Octyl-1-methylpyrrolidinium bromide:

The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for a wide range of applications.

Properties

CAS No.

833446-31-4

Molecular Formula

C12H26BrN

Molecular Weight

264.25 g/mol

IUPAC Name

1-heptyl-1-methylpyrrolidin-1-ium;bromide

InChI

InChI=1S/C12H26N.BrH/c1-3-4-5-6-7-10-13(2)11-8-9-12-13;/h3-12H2,1-2H3;1H/q+1;/p-1

InChI Key

VPCZEKCENCOQOC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC[N+]1(CCCC1)C.[Br-]

Origin of Product

United States

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